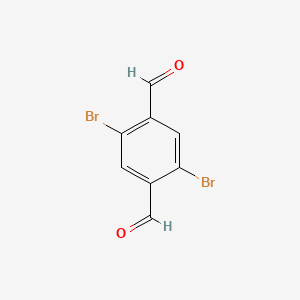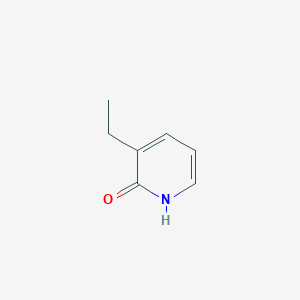
Boc-gly-gly-gly-OH
概要
説明
N-tert-Butoxycarbonyl-glycyl-glycyl-glycine: is a tripeptide derivative where the amino group of the first glycine is protected by a tert-butoxycarbonyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under acidic conditions.
作用機序
Target of Action
Boc-Gly-Gly-Gly-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is primarily used as a protective group for amino acids in peptide synthesis . It protects the amino group of glycine from side reactions during chemical synthesis .
Mode of Action
The compound acts as a protective group by reacting with the amino group of glycine, forming a stable compound that can withstand various chemical reactions . This protection is temporary and can be removed under appropriate conditions, allowing the peptide chain to extend .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is peptide synthesis. During this process, the compound is added as a protective group to prevent the amino group of glycine from participating in unwanted side reactions . Once the desired reactions have taken place, the protective group is removed, allowing the peptide chain to continue its extension .
Result of Action
The use of this compound in peptide synthesis results in the successful elongation of peptide chains without interference from side reactions . By protecting the amino group of glycine, it ensures the integrity of the peptide chain and the accuracy of the synthesis process .
Action Environment
The action of this compound is influenced by the conditions of the chemical reaction it is involved in. It is stable under normal temperatures but may degrade under high temperatures, direct sunlight, or humid environments . During peptide synthesis, the reaction conditions must be carefully controlled to ensure the successful addition and removal of the protective group .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-glycyl-glycyl-glycine typically involves the stepwise addition of glycine residues to a protected glycine starting material. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The coupling of glycine residues can be achieved using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole .
Industrial Production Methods: In industrial settings, the production of N-tert-Butoxycarbonyl-glycyl-glycyl-glycine follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: N-tert-Butoxycarbonyl-glycyl-glycyl-glycine undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in anhydrous conditions.
Major Products Formed:
Deprotection: Glycyl-glycyl-glycine.
Coupling: Extended peptides or polypeptides depending on the reactants used.
科学的研究の応用
Chemistry: N-tert-Butoxycarbonyl-glycyl-glycyl-glycine is widely used in peptide synthesis as a building block for more complex peptides and proteins .
Biology: In biological research, it serves as a model compound for studying peptide interactions and enzymatic processes .
Medicine: It is used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, it is employed in the synthesis of peptide drugs and as a precursor for various bioactive compounds .
類似化合物との比較
- N-tert-Butoxycarbonyl-glycine
- N-tert-Butoxycarbonyl-glycyl-glycine
- N-tert-Butoxycarbonyl-glycyl-glycyl-glycine
Uniqueness: N-tert-Butoxycarbonyl-glycyl-glycyl-glycine is unique due to its tripeptide structure, which provides more versatility in peptide synthesis compared to shorter Boc-protected peptides. Its stability and ease of deprotection make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHONIQQBOSTHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427058 | |
| Record name | BOC-GLY-GLY-GLY-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28320-73-2 | |
| Record name | BOC-GLY-GLY-GLY-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
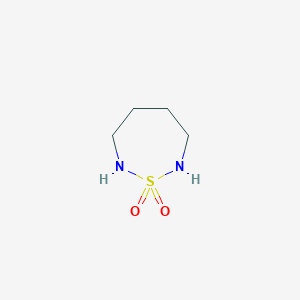

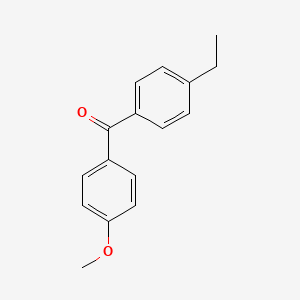

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)
![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)
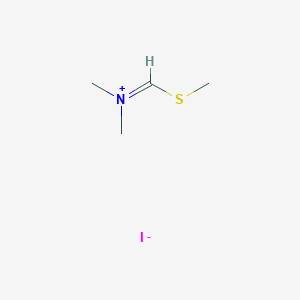


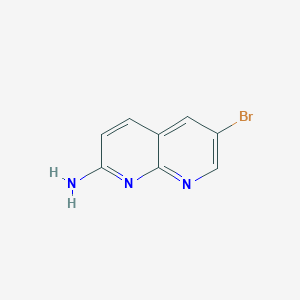
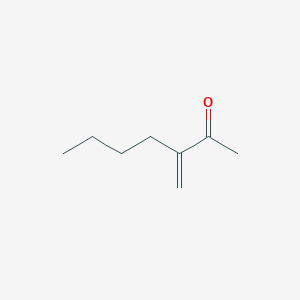
![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)
